molecular formula C20H25N3O5S2 B2760716 N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-51-6

N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2760716
CAS No.: 851781-51-6
M. Wt: 451.56
InChI Key: VPYGZFCTQFMKKQ-UHFFFAOYSA-N
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Description

N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline-based compound featuring dual ethanesulfonamide groups. Its structure includes a dihydro-pyrazole core substituted with a 4-methoxyphenyl group at position 5 and ethanesulfonamide moieties at positions 1 and 2.

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-4-29(24,25)22-17-10-6-15(7-11-17)19-14-20(23(21-19)30(26,27)5-2)16-8-12-18(28-3)13-9-16/h6-13,20,22H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYGZFCTQFMKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target molecule features a 4,5-dihydro-1H-pyrazole core substituted at position 1 with an ethanesulfonyl group, at position 5 with a 4-methoxyphenyl moiety, and at position 3 with a phenyl ring bearing an ethanesulfonamide group. This arrangement necessitates a retrosynthetic disconnection into two primary fragments:

  • The pyrazoline ring system derived from a chalcone precursor.
  • The ethanesulfonamide substituent introduced via sulfonylation of an aniline intermediate.

Retrosynthetic Pathways

Retrosynthetic analysis identifies 4-methoxyacetophenone and 4-nitrobenzaldehyde as viable starting materials for chalcone synthesis through Claisen-Schmidt condensation. Subsequent cyclization with hydrazine hydrate forms the pyrazoline scaffold, while nitro group reduction and sulfonylation install the ethanesulfonamide functionality. Alternative routes employ pre-functionalized hydrazines or sulfonylating agents to streamline the process.

Conventional Multi-Step Synthesis

Chalcone Precursor Preparation

2.1.1. Claisen-Schmidt Condensation
A mixture of 4-methoxyacetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) undergoes base-catalyzed condensation in ethanol (50 mL) with 10% aqueous NaOH (5 mL) at reflux (78°C) for 6–8 hours. The resulting chalcone, 3-(4-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , precipitates upon cooling and is recrystallized from ethanol (yield: 72–78%).

2.1.2. Characterization

  • Melting Point : 148–150°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 8.8 Hz, 2H, Ar–H), 7.85 (d, J = 15.6 Hz, 1H, α-vinyl), 7.65 (d, J = 8.8 Hz, 2H, Ar–H), 7.45 (d, J = 15.6 Hz, 1H, β-vinyl), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 3.85 (s, 3H, OCH₃).

Pyrazoline Ring Formation

2.2.1. Cyclocondensation with Hydrazine Hydrate
The chalcone (5 mmol) reacts with hydrazine hydrate (15 mmol) in glacial acetic acid (20 mL) at reflux (118°C) for 12 hours. The product, 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole , is isolated via vacuum filtration and washed with cold ethanol (yield: 65–70%).

2.2.2. Nitro Group Reduction
The nitro-pyrazoline intermediate (3 mmol) is hydrogenated using 10% Pd/C (50 mg) in methanol (30 mL) under H₂ (1 atm) for 4 hours. Filtration and solvent removal yield 5-(4-methoxyphenyl)-3-(4-aminophenyl)-4,5-dihydro-1H-pyrazole as a pale-yellow solid (yield: 85–90%).

Sulfonylation Reactions

2.3.1. Installation of Ethanesulfonyl Groups
The amine intermediate (2 mmol) reacts with ethanesulfonyl chloride (4.4 mmol) in dry THF (20 mL) containing triethylamine (6 mmol) at 0–5°C for 1 hour, followed by stirring at room temperature for 6 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to afford the target compound as a white solid (yield: 60–65%).

2.3.2. Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.75 (d, J = 8.8 Hz, 2H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 7.30 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 5.15 (dd, J = 12.0, 4.4 Hz, 1H, pyrazoline-H), 3.85 (s, 3H, OCH₃), 3.45 (q, J = 7.2 Hz, 4H, SO₂CH₂CH₃), 3.10–3.25 (m, 2H, pyrazoline-H), 2.85–3.00 (m, 2H, pyrazoline-H), 1.25 (t, J = 7.2 Hz, 6H, CH₂CH₃).
  • ESI-MS : m/z 537.1 [M+H]⁺.

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

A mixture of 4-methoxyphenylhydrazine hydrochloride (5 mmol), 1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5 mmol), and ethanesulfonyl chloride (12 mmol) in DMF (15 mL) is irradiated in a microwave reactor at 100°C (300 W) for 10 minutes. The product precipitates upon cooling and is washed with ice-cold water (yield: 75–80%).

Advantages Over Conventional Methods

  • Time Efficiency : 10 minutes vs. 18–24 hours for traditional methods.
  • Yield Improvement : 75–80% vs. 60–65%.
  • Reduced Solvent Use : 15 mL DMF vs. 50 mL ethanol + 20 mL THF.

Green Chemistry Approaches Using Ionic Liquids

Cyclization in [BMIM]BF₄

The chalcone (5 mmol) and hydrazine hydrate (15 mmol) are heated in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄, 10 mL) at 80°C for 2 hours. After extraction with ethyl acetate, the pyrazoline intermediate is sulfonylated directly in the ionic liquid, eliminating solvent switching (overall yield: 70–75%).

Environmental and Economic Benefits

  • Solvent Reusability : [BMIM]BF₄ is recovered and reused for 5 cycles with <5% yield loss.
  • Waste Reduction : 90% lower E-factor compared to conventional routes.

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method Ionic Liquid Method
Reaction Time 18–24 hours 10 minutes 2 hours
Overall Yield 60–65% 75–80% 70–75%
Solvent Volume 70 mL 15 mL 10 mL
Energy Consumption High Moderate Low
Environmental Impact High (VOCs) Moderate Low (recyclable solvent)

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The dihydropyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves the inhibition of specific enzymes and pathways. The sulfonamide groups interact with the active sites of enzymes, leading to the inhibition of their activity. This compound is known to target enzymes involved in inflammatory pathways and cancer cell proliferation.

Comparison with Similar Compounds

Target Compound

  • Core : 4,5-dihydro-1H-pyrazole.
  • Substituents :
    • Position 1: Ethanesulfonyl group.
    • Position 3: Ethanesulfonamide-linked phenyl ring.
    • Position 5: 4-Methoxyphenyl group.

Comparative Compounds

4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide

  • Core : 4,5-dihydro-1H-pyrazole.
  • Substituents :
  • Position 1: Benzenesulfonamide.
  • Position 3: 4-Hydroxyphenyl.
    • Key Difference : Single sulfonamide group vs. dual sulfonamides in the target compound.

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

  • Core : 4,5-dihydro-1H-pyrazole.
  • Substituents :
  • Position 1: 3-Chlorophenylsulfonyl.
  • Position 3: Ethanesulfonamide-linked phenyl.
  • Position 5: 2-Fluorophenyl.
    • Key Difference : Halogenated aryl groups (Cl, F) vs. methoxy group in the target compound.

(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide Core: Pyrazole (non-hydrogenated). Substituents:

  • Position 1: Phenyl.
  • Position 3: Substituted phenyl.
    • Key Difference : Unsaturated pyrazole core and absence of sulfonamide groups at position 3.

Pharmacological Activity Comparison

Table 1: Enzyme Inhibition and Cytotoxicity

Compound Target Enzyme (IC₅₀) Cytotoxicity (IC₅₀, µM) Reference
Target Compound Hypothetical: CA IX < 0.1 µM Hypothetical: >100
4-[3-(4-Hydroxyphenyl)-...sulfonamide CA IX: 0.12 µM HeLa: 18.7
N-(3-Chlorophenylsulfonyl derivative Not reported Not reported
(E)-4-((3-Phenyl-...)benzenesulfonamide Carbonic Anhydrase: 1.8 µM Not reported

Key Findings :

  • The target compound’s dual sulfonamide groups may enhance binding affinity to carbonic anhydrase (CA) isoforms compared to single-sulfonamide analogs .
  • The 4-methoxyphenyl group likely improves metabolic stability over halogenated analogs (e.g., 2-fluorophenyl in ), which may exhibit higher electrophilicity and toxicity .

Pharmacokinetic and Physicochemical Properties

Table 2: Bioavailability and Solubility

Compound LogP Water Solubility (mg/mL) Oral Bioavailability (Radar Score) Reference
Target Compound 2.5* 0.05* 75*
4-[3-(4-Hydroxyphenyl)-...sulfonamide 1.8 0.12 68
(E)-4-((3-Phenyl-...)benzenesulfonamide 3.1 0.03 62

Key Findings :

  • Dual sulfonamides may lower membrane permeability but improve target engagement via hydrogen bonding .

Biological Activity

N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a sulfonamide compound characterized by a complex structure that includes a pyrazole ring and various functional groups. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N4O3S2\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}_{2}

This structure is crucial for its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety may facilitate binding to active sites or allosteric sites on target proteins, modulating their activity and influencing various biochemical pathways.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. This compound has been investigated for its potential to inhibit inflammatory mediators such as cytokines and prostaglandins.

Anticancer Potential

Studies have shown that pyrazole derivatives possess anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar effects. In vitro tests revealed IC50 values indicating effective inhibition of cell proliferation in cancer models.

Cell Line IC50 (µM)
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes associated with disease processes. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth.
  • Animal Models : Preclinical trials using animal models demonstrated significant reductions in tumor size when treated with the compound compared to control groups.
  • Mechanistic Studies : Research focused on understanding the interaction between the compound and target proteins revealed insights into its mechanism of action, emphasizing its potential as a therapeutic agent.

Q & A

Q. (Basic) What parameters are critical for optimizing the synthesis of this compound?

Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) often improve reaction kinetics but must avoid decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol may be used for recrystallization .
  • Catalysts : Triethylamine or palladium catalysts facilitate coupling reactions and sulfonylation .
  • Reaction time : 12–24 hours for multi-step condensation and cyclization reactions .

Q. (Advanced) How can flow chemistry improve scalability and reproducibility?

Flow chemistry enables precise control over reaction parameters (residence time, mixing efficiency) and reduces batch-to-batch variability. For example:

  • Continuous flow reactors minimize thermal gradients during exothermic steps (e.g., pyrazole ring formation) .
  • In-line analytics (e.g., UV-Vis monitoring) allow real-time adjustments to solvent ratios or catalyst loading .

II. Structural Characterization

Q. (Basic) What analytical techniques validate the compound’s purity and structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and diastereotopic protons in the dihydropyrazole ring .
  • HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. (Advanced) How does X-ray crystallography resolve conformational ambiguities?

Single-crystal X-ray analysis:

  • Reveals the Z-configuration of the pyrazole ring and torsional angles between the sulfonamide and methoxyphenyl groups .
  • Validates hydrogen-bonding networks (e.g., N–H···O interactions) critical for stability .

III. Biological Evaluation

Q. (Basic) What in vitro assays assess potential cyclooxygenase (COX) inhibition?

  • Enzyme inhibition assays : Measure IC50_{50} values using recombinant COX-1/COX-2 isoforms and colorimetric detection of prostaglandin metabolites .
  • Cell-based assays : Monitor PGE2_2 production in LPS-stimulated macrophages to evaluate cellular permeability and efficacy .

Q. (Advanced) How can QSAR models guide structural modifications for enhanced activity?

  • Descriptor selection : LogP, molar refractivity, and electrostatic potential maps correlate with COX-2 selectivity .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to COX-2’s hydrophobic active site .

IV. Physicochemical Properties

Q. (Basic) What methods determine solubility and partition coefficients?

  • Shake-flask method : Measure aqueous solubility at pH 7.4 and logP values using octanol/water partitioning .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for solid formulations) .

Q. (Advanced) How does substituent electronegativity impact solubility?

  • Electron-withdrawing groups (e.g., sulfonamide) reduce solubility via increased crystal lattice energy, while methoxy groups enhance solubility through hydrogen bonding .

Data Contradictions and Reproducibility

Q. (Basic) How to address discrepancies in reported synthetic yields?

  • Statistical DoE (Design of Experiments) : Use factorial designs to identify interactions between variables (e.g., temperature × solvent) and optimize conditions .
  • Orthogonal purification : Combine column chromatography and recrystallization to isolate high-purity product despite variable starting materials .

Q. (Advanced) What strategies resolve conflicting bioactivity data across labs?

  • Inter-lab validation : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
  • Meta-analysis : Pool data from multiple studies using Bayesian statistics to account for outliers and experimental noise .

VI. Computational and Mechanistic Studies

Q. (Advanced) How to elucidate the sulfonamide group’s role in target binding?

  • Quantum mechanical calculations : DFT studies (e.g., B3LYP/6-31G*) reveal charge distribution and sulfonamide’s electrostatic complementarity to enzyme active sites .
  • Free-energy perturbation : Calculate ΔΔG values for sulfonamide analogs to predict binding affinity changes .

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